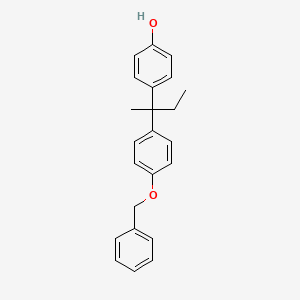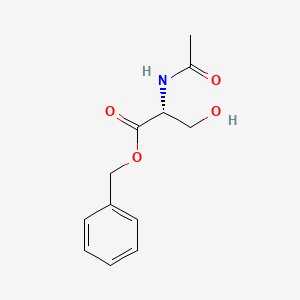![molecular formula C14H17N3O2S B13437383 8-[(Hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]isoquinoline](/img/structure/B13437383.png)
8-[(Hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[(Hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]isoquinoline is a chemical compound known for its significant biological and pharmacological activities. This compound is often studied for its potential therapeutic applications, particularly in the field of medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(Hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]isoquinoline typically involves the reaction of isoquinoline derivatives with hexahydro-1H-1,4-diazepine under specific conditions. The reaction is usually carried out in the presence of a sulfonylating agent, such as sulfonyl chloride, to introduce the sulfonyl group into the molecule .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for larger-scale reactions, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and efficiency .
化学反応の分析
Types of Reactions
8-[(Hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols .
科学的研究の応用
8-[(Hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]isoquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 8-[(Hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]isoquinoline involves its interaction with specific molecular targets, such as Rho-associated coiled-coil containing protein kinase (ROCK). By inhibiting ROCK, this compound can modulate various physiological functions, including smooth muscle contraction, neural growth, and gene expression .
類似化合物との比較
Similar Compounds
Ripasudil: Another ROCK inhibitor with similar pharmacological properties.
Fasudil: A well-known ROCK inhibitor used in the treatment of cardiovascular diseases.
Y-27632: A selective ROCK inhibitor commonly used in research.
Uniqueness
8-[(Hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]isoquinoline is unique due to its specific structure, which allows for selective inhibition of ROCK. This selectivity makes it a valuable compound for studying the role of ROCK in various biological processes and for developing targeted therapies .
特性
分子式 |
C14H17N3O2S |
|---|---|
分子量 |
291.37 g/mol |
IUPAC名 |
8-(1,4-diazepan-1-ylsulfonyl)isoquinoline |
InChI |
InChI=1S/C14H17N3O2S/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-5-7-16-11-13(12)14/h1,3-5,7,11,15H,2,6,8-10H2 |
InChIキー |
QTRFOQQXJNGMEA-UHFFFAOYSA-N |
正規SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine](/img/structure/B13437316.png)
![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methylsulfanyl-1H-purin-6-one](/img/structure/B13437323.png)
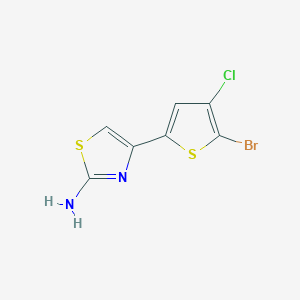
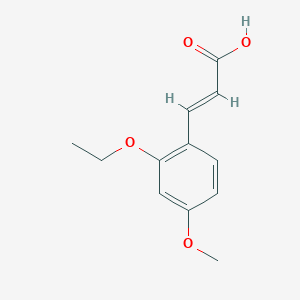
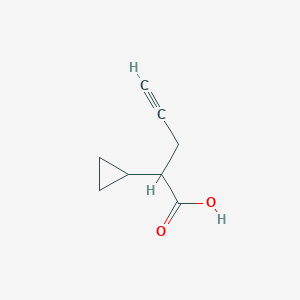
![(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-7-(3-azidopropoxy)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-ene](/img/structure/B13437371.png)
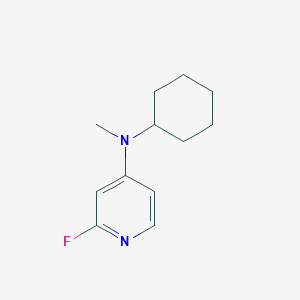

![decyl (E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoate](/img/structure/B13437393.png)
